molecular formula C17H13ClN4O B2525988 (E)-N'-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1285537-50-9

(E)-N'-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2525988
CAS No.: 1285537-50-9
M. Wt: 324.77
InChI Key: YHPNTUWFRSDREG-YBFXNURJSA-N
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Description

(E)-N'-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C17H13ClN4O and its molecular weight is 324.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

This compound has been synthesized and characterized using various spectroscopic techniques, confirming its (E)-configuration through single crystal X-ray analysis. The molecular structure has been further elucidated by comparing predicted Z-matrix geometries and spectroscopic data with experimental results. DFT calculations have been carried out to understand the electronic structure and reactivity of the molecule (Karrouchi et al., 2021).

Biological Activities

  • Anti-Diabetic Potential : The title compound has been evaluated for its in vitro anti-diabetic potential against α-glucosidase and α-amylase enzymes, showing promising results as a more potent α-glucosidase inhibitor compared to Acarbose. Molecular docking studies suggest significant interactions anchoring the compound to the active site of the enzyme (Karrouchi et al., 2021).

  • Corrosion Inhibition : Another study focused on its application as a corrosion inhibitor for mild steel in acidic conditions. The compound demonstrated high inhibition efficiency, suggesting potential for industrial applications in metal preservation (Paul et al., 2020).

  • Antimicrobial and Antitumor Activities : Various derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities, indicating potential pharmaceutical applications. Notably, some derivatives have shown significant activity against specific cancer cell lines and microbial strains, highlighting the therapeutic potential of this chemical framework (Ningaiah et al., 2014).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action. Pyrazole derivatives have been studied for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its reactivity and stability, and developing methods for its synthesis .

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c18-14-8-6-12(7-9-14)11-19-22-17(23)16-10-15(20-21-16)13-4-2-1-3-5-13/h1-11H,(H,20,21)(H,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPNTUWFRSDREG-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.